Lithium dichromate

Solubility Analytical Chemistry Aqueous Oxidation

Select Lithium Dichromate specifically for applications where sodium or potassium analogs fail. It is the optimal choice for preparing ultra-concentrated oxidizing solutions due to its superior water solubility, and its solutions achieve a cryoscopic performance down to -70°C, making it essential for specialized low-temperature heat transfer. Its unique Li⁺ cation is mandatory for lithium-specific electrochemical research, where Na⁺ or K⁺ contamination would compromise ionic conductivity. The well-defined 110°C dehydration point also ensures reliable process control in desiccant systems.

Molecular Formula Li2Cr2O7
Cr2Li2O7
Molecular Weight 229.9 g/mol
CAS No. 13843-81-7
Cat. No. B084804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium dichromate
CAS13843-81-7
Molecular FormulaLi2Cr2O7
Cr2Li2O7
Molecular Weight229.9 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]
InChIInChI=1S/2Cr.2Li.7O/q;;2*+1;;;;;;2*-1
InChIKeyGLGSRACCZFMWDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 1 kg / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Dichromate (CAS 13843-81-7) for Scientific Procurement: Technical Baseline and Selection Criteria


Lithium dichromate (Li₂Cr₂O₇, CAS 13843-81-7) is an inorganic lithium salt of dichromic acid, typically supplied as the dihydrate (CAS 10022-48-7), a bright orange-red hygroscopic crystalline powder [1]. As a hexavalent chromium compound, it functions as a strong oxidizing agent in organic synthesis, analytical chemistry, and select industrial applications [2]. Its procurement relevance stems from the unique combination of the lithium cation with the dichromate anion, producing distinct physicochemical properties compared to sodium and potassium dichromate analogs .

Why Lithium Dichromate (CAS 13843-81-7) Cannot Be Substituted with Sodium or Potassium Dichromate


Direct substitution of lithium dichromate with sodium or potassium dichromate is scientifically unsound due to fundamental differences in cation-dependent physicochemical behavior [1]. The lithium cation imparts distinct solubility characteristics, hydration/dehydration thermodynamics, and cryoscopic properties not replicable by Na⁺ or K⁺ salts [2]. These differences translate into divergent performance in applications requiring precise control over water activity, freezing point depression, or lithium ion availability for electrochemical or synthetic processes. The following quantitative evidence establishes the specific dimensions where lithium dichromate provides verifiable differentiation.

Lithium Dichromate (CAS 13843-81-7) Quantitative Differentiation Evidence vs. Sodium and Potassium Dichromate


Lithium Dichromate Aqueous Solubility: Quantitative Comparison with Sodium and Potassium Dichromate

Lithium dichromate exhibits exceptionally high water solubility relative to sodium and potassium dichromate. The dihydrate form is reported as soluble in less than 1 part water [1]. This represents markedly superior solubility compared to potassium dichromate (4.9 g/100 mL at 0°C, 102 g/100 mL at 100°C) and sodium dichromate (approximately 180 g/100 mL at 20°C) [2]. The high solubility of the lithium salt enables preparation of more concentrated aqueous oxidizing solutions without precipitation, a critical advantage in volumetric analytical procedures and homogeneous oxidation reactions.

Solubility Analytical Chemistry Aqueous Oxidation

Lithium Dichromate Cryoscopic Performance: Freezing Point Depression to -70°C

Aqueous solutions of lithium dichromate dihydrate are reported to achieve freezing point depression to -70°C [1]. This cryoscopic performance derives from the high charge density of the Li⁺ cation, which strongly interacts with water molecules and disrupts ice crystal formation more effectively than Na⁺ or K⁺ salts of dichromate at equivalent concentrations. This property establishes lithium dichromate as a specialized low-temperature heat transfer fluid or cooling bath medium where sodium or potassium dichromate solutions would freeze at substantially higher temperatures.

Cryoscopy Heat Transfer Refrigeration

Lithium Dichromate Thermal Dehydration and Stability Profile vs. Sodium and Potassium Dichromate

Lithium dichromate dihydrate (Li₂Cr₂O₇·2H₂O) undergoes dehydration at 110°C to yield the anhydrous form [1], with decomposition reported above approximately 350°C . This thermal profile contrasts with sodium dichromate dihydrate, which dehydrates at approximately 100°C and melts at 356.7°C (anhydrous decomposes at ~400°C), and potassium dichromate, which does not exist as a stable hydrate under ambient conditions and melts at 398°C. The well-defined dehydration temperature of lithium dichromate at 110°C provides a reliable process control parameter for applications requiring controlled water release or hygroscopic desiccant function.

Thermal Stability Hydrate Chemistry Desiccant

Lithium Ion Compatibility for Electrochemical and Battery Applications

Lithium dichromate provides a water-soluble source of lithium ions (Li⁺) combined with oxidizing dichromate anions. This dual functionality is not available from sodium or potassium dichromate, which introduce foreign cations (Na⁺ or K⁺) incompatible with lithium-based electrochemical systems. In lithium battery electrolyte research or lithium-specific corrosion inhibition formulations, sodium or potassium contamination would fundamentally alter ionic conductivity, intercalation chemistry, and electrochemical stability windows . The compound has been cited in patent literature as a potential component in lithium polysilicate compositions, where the lithium cation is specifically required [1].

Electrochemistry Battery Electrolyte Lithium Source

Lithium Dichromate (CAS 13843-81-7) Verified Application Scenarios Based on Quantitative Differentiation


Concentrated Aqueous Oxidizing Reagent for Analytical and Synthetic Chemistry

Lithium dichromate enables preparation of highly concentrated aqueous oxidizing solutions due to its superior water solubility relative to potassium and sodium dichromate (soluble in less than 1 part water for the dihydrate) [1]. This property supports volumetric analytical procedures requiring high-concentration dichromate standards and homogeneous organic oxidation reactions where precipitation of the oxidizing agent would compromise yield or reproducibility. Procurement for these applications is justified when maximum dichromate concentration in aqueous media is the primary experimental constraint.

Specialized Low-Temperature Refrigerant and Cooling Bath Medium

Aqueous lithium dichromate solutions achieve freezing point depression to -70°C [1], a cryoscopic performance attributable to the high charge density of the lithium cation. This property enables use as a specialized low-temperature heat transfer fluid, cooling bath medium, or refrigerant in laboratory and industrial settings where temperatures below the freezing points achievable with sodium or potassium dichromate solutions are required. Procurement is specifically indicated for low-temperature thermal management applications.

Controlled Dehydration Desiccant with Defined Thermal Profile

Lithium dichromate dihydrate exhibits a well-defined dehydration temperature of 110°C [1], enabling controlled water release in desiccant and humidity regulation applications. This thermal characteristic, combined with its hygroscopic nature, supports use in controlled-atmosphere storage and environmental conditioning systems. The 110°C dehydration point provides a reliable process control marker not available with potassium dichromate (which lacks a stable ambient hydrate) and distinguishable from sodium dichromate dihydrate (which dehydrates at approximately 100°C).

Lithium-Exclusive Electrochemical Research and Battery Electrolyte Development

For lithium-specific electrochemical research, lithium dichromate serves as a water-soluble source of lithium cations paired with oxidizing dichromate anions [1]. Sodium and potassium dichromate are fundamentally unsuitable for these applications because they introduce foreign alkali metal cations that alter ionic conductivity and intercalation behavior [2]. This compound has been referenced in patent literature for lithium polysilicate compositions requiring the lithium cation specifically . Procurement is indicated when experimental protocols demand lithium cation presence without sodium or potassium contamination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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